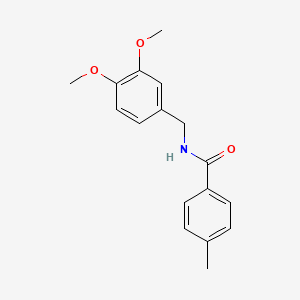

N-(3,4-dimethoxybenzyl)-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative to form an amide bond. The 3,4-dimethoxybenzyl group could potentially be introduced through a substitution reaction .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, the amide bond could potentially be hydrolyzed under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .Applications De Recherche Scientifique

Flavouring Group Evaluation

This compound is part of the Flavouring Group Evaluation 94, Revision 2 (FGE.94Rev2), which is a group of aliphatic amines and amides evaluated by the JECFA (68th meeting). The substances in this group were evaluated through a stepwise approach that integrates information on structure-activity relationships, intake from current uses, and toxicological threshold of concern .

Anti-ulcer Activity

The compound has been studied for its anti-ulcer effects. It has been compared with cimetidine on indomethacin-, ethanol-, water-immersion-induced ulcers and on gastric secretion in rats. The results demonstrate the anti-ulcer activity of the preparation in different experimental models, suggesting its potential value for ulcer therapy .

Corrosion Inhibition

“N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide” has been investigated for its corrosion inhibition behaviour on mild steel in 0.5 M H2SO4 (of pH 0.29) and 0.5 M HCl (of pH 0.3) using electrochemical techniques .

Synthesis and Application of Benzimidazole Derivatives

The compound has been used in the synthesis and application of benzimidazole and its derivatives. Optimization of substituents around the benzimidazole nucleus has resulted in many drugs like Albendazole, Mebendazole, Triclabendazole, Fenbendazole, Oxfendazole, Thiabendazole, Omeprazole, Lansoprazole, and Pantoprazole .

Mécanisme D'action

Target of Action

It is structurally similar to 3,4-dimethoxyphenethylamine (dmpea), a compound known to interact with the major human neurotransmitter dopamine .

Mode of Action

Dmpea, a structurally similar compound, has been reported to have some activity as a monoamine oxidase inhibitor . This suggests that N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide might interact with its targets in a similar manner, potentially inhibiting the breakdown of monoamine neurotransmitters and thereby increasing their availability.

Biochemical Pathways

Given its structural similarity to dmpea, it may influence the dopamine pathway

Result of Action

If it acts similarly to dmpea, it may increase the availability of monoamine neurotransmitters, potentially leading to changes in neurotransmission .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-12-4-7-14(8-5-12)17(19)18-11-13-6-9-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFQDDCYHGLLFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5871486.png)

![nicotinaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5871519.png)

![5-[(4-methoxybenzyl)thio]-1-methyl-1H-tetrazole](/img/structure/B5871521.png)

![6-(4-bromophenyl)-3,3-dimethyl-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5871533.png)

![methyl {3-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5871540.png)

![4,5-dimethoxy-2-[(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B5871565.png)

![N'-[3-(2-furyl)-2-propen-1-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5871577.png)